Sodium lithium

Lithium-sulfur batteries dendrite suppression SEI engineering

Sodium lithium (LiNa, CAS 12333-49-2) is a 1:1 intermetallic compound of the two lightest alkali metals, with a molecular weight of 29.93 g/mol. Unlike solid-solution alkali alloys, the Li–Na binary system is distinguished by a pronounced liquid–liquid miscibility gap—spanning from approximately 10 to 97 mol% Li at the monotectic temperature of 170.75 ± 0.05 °C—with a eutectic at 3.0 mol% Li (92.10 °C) and negligible solid solubility at ambient conditions.

Molecular Formula LiNa
Molecular Weight 30.0 g/mol
CAS No. 12333-49-2
Cat. No. B8499892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium lithium
CAS12333-49-2
Molecular FormulaLiNa
Molecular Weight30.0 g/mol
Structural Identifiers
SMILES[Li].[Na]
InChIInChI=1S/Li.Na
InChIKeyVVNXEADCOVSAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Lithium (CAS 12333-49-2) Procurement Guide: Intermetallic Compound for Advanced Battery and Nuclear Applications


Sodium lithium (LiNa, CAS 12333-49-2) is a 1:1 intermetallic compound of the two lightest alkali metals, with a molecular weight of 29.93 g/mol [1]. Unlike solid-solution alkali alloys, the Li–Na binary system is distinguished by a pronounced liquid–liquid miscibility gap—spanning from approximately 10 to 97 mol% Li at the monotectic temperature of 170.75 ± 0.05 °C—with a eutectic at 3.0 mol% Li (92.10 °C) and negligible solid solubility at ambient conditions [2][3]. This immiscibility-driven biphasic character underpins its emergent roles as a dendrite-suppressing anode in metal–O₂ and solid-state batteries, a wettability-enhancing interlayer for garnet-type electrolytes, and a tritium-breeding candidate in fusion blanket systems [4][5].

Why Sodium Lithium Cannot Be Replaced by Pure Lithium, Pure Sodium, or Na–K Alloy in Critical Applications


The Li–Na binary system is the only alkali-metal pair that exhibits a stable liquid–liquid miscibility gap at technically accessible temperatures (critical point 577 ± 1 K), a property absent in the fully miscible Na–K and K–Cs systems [1]. This immiscibility is not merely a thermodynamic curiosity; it directly enables the biphasic Li/Na domain structure that simultaneously suppresses dendritic penetration and buffers volume expansion during electrochemical cycling—a dual functionality that neither pure lithium nor pure sodium metal can replicate [2]. Furthermore, substituting Na–K for Li–Na in garnet solid-electrolyte interlayers forfeits the critical solid–solid convection mechanism driven by Li–Na concentration gradients, which sustains interfacial soldering over thousands of hours [3]. In fusion blanket service, the approximately 100-fold increase in equilibrium hydrogen pressure over 50% Li–Na relative to pure lithium renders vacuum tritium recovery feasible, a processing advantage not offered by sodium or Na–K alone [4]. These convergent lines of evidence demonstrate that Li–Na is not a commodity interchangeable with other alkali-metal binaries or elemental metals; its differentiation is rooted in quantifiable, application-critical phase-behavior and electrochemical properties.

Quantitative Differentiation Evidence: Sodium Lithium (CAS 12333-49-2) Against Closest Analogs


Li-Na Alloy (Li/Na = 16) Delivers 70% Capacity Retention After 300 Cycles in Li–Sulfur Full Cells vs. 48% for Pure Lithium

When used as an anode in a full cell with a sulfurized polyacrylonitrile (SPAN) cathode, a Li-Na alloy with a molar Li/Na ratio of 16 and a fluoroethylene carbonate (FEC)-derived LiF/NaF-rich hybrid SEI retains 70% of its initial reversible capacity after 300 cycles at 1000 mA g⁻¹. Under identical testing conditions, a pure lithium metal anode retains only 48% capacity [1]. The alloy anode achieves a high initial reversible capacity of 630 mAh g⁻¹ at 1000 mA g⁻¹ and exhibits low overpotential during extended cycling, attributed to Na⁺ preferentially depositing on active Li crystal surfaces and forcing Li⁺ to deposit in inactive regions, thereby inhibiting dendritic growth [1].

Lithium-sulfur batteries dendrite suppression SEI engineering

Na–Li Eutectic Interlayer Enables >3500 Hours of Stable Lithium Plating/Stripping on LLZO Garnet Electrolyte Without Pretreatment

A eutectic Na–Li alloy intermediate layer, applied between a lithium metal anode and an LLZO (Li₇La₃Zr₂O₁₂) garnet-type solid electrolyte, achieves stable lithium plating/stripping for over 3500 hours at low overpotential without requiring nanoscale pretreatment such as magnetron sputtering or atomic layer deposition [1]. In the same electrolyte system without the Na–Li interlayer, the pristine Li/LLZO interface typically develops high impedance and inhomogeneous Li deposition due to poor wettability and the formation of a passivation layer (Li₂CO₃/LiOH) [2]. The solid-state full cell (Li//LLZO//LiFePO₄) incorporating this interlayer delivers a capacity of 116 mAh g⁻¹ at 0.4 mA cm⁻² with high Coulombic efficiency [1].

Solid-state batteries garnet electrolyte interfacial wettability

Li–Na Alloy Anode Suppresses Dendrite Growth and Volume Expansion in Aprotic Metal–O₂ Batteries, Enabling Extended Cycle Life Unattainable with Pure Li or Na

In aprotic alkali metal–O₂ batteries, replacing a pure lithium or pure sodium metal anode with a Li–Na alloy anode, combined with a 1,3-dioxolane (DOL) electrolyte additive, suppresses dendritic growth, prevents crack formation from volume expansion, and mitigates corrosive oxidation by the O₂-saturated electrolyte [1]. The in-situ-formed robust and flexible passivation film (driven by the DOL–Li-Na reaction) buffers volume changes and avoids continuous electrolyte consumption. The Li–Na alloy preserves the specific capacity of both active metal components, unlike alloy anodes such as Na–Sn where the inactive Sn matrix dilutes gravimetric capacity [2]. While pure Li–O₂ and Na–O₂ cells are plagued by dendritic short-circuiting and anode cracking within tens of cycles, the bimetallic Li–Na alloy–O₂ battery demonstrates markedly improved cycling stability [1].

Metal-oxygen batteries dendrite suppression anode volume stability

50% Li–Na Liquid Alloy Provides Approximately 100-Fold Improvement in Equilibrium Hydrogen Pressure for Tritium Recovery vs. Pure Lithium

In fusion reactor blanket systems, a liquid 50% Li–Na alloy exhibits an equilibrium hydrogen pressure approximately two orders of magnitude (∼100×) higher than that of pure lithium [1]. This elevated hydrogen pressure makes vacuum tritium recovery through a permeation window technically viable with the Li–Na alloy, whereas the extremely low equilibrium hydrogen pressure of pure lithium (<10⁻⁴ Pa at 700 °C for the corresponding tritium concentration) renders direct vacuum extraction impractical and necessitates more complex, energy-intensive recovery methods [1][2]. The tritium breeding ratio (TBR) of Li–Na remains relatively favorable, though compatibility with insulating ceramic materials requires further optimization [1].

Fusion blanket tritium breeding hydrogen isotope recovery

Li–Na Binary System Exhibits a Unique Liquid–Liquid Miscibility Gap (Critical Point 577 K), Contrasting with Full Miscibility in Na–K and K–Cs Systems

The sodium–lithium binary phase diagram, determined by combined resistance and thermal methods across the full composition range, features a liquid–liquid miscibility gap bounded by the monotectic temperature of 170.75 ± 0.05 °C and extending from 10.1 to 97.0 mol% Li [1]. The critical (consolute) point is at 305 ± 1 °C and 63 mol% Li [1][2]. At temperatures up to approximately 900 K, single-phase liquids exhibit ideal molar volume behavior, but near the critical composition (36 at.% Na), the heat capacity Cp increases with a critical exponent α = 0.32 ± 0.07 [3]. In marked contrast, the Na–K and K–Cs systems show complete liquid miscibility with deep eutectics and no phase separation [4]. This immiscibility underpins the biphasic Li/Na domain microstructure critical for dendrite suppression and interfacial self-healing in electrochemical cells.

Phase diagram liquid immiscibility alkali metal alloys

Gas-Phase LiNa Diatomic Molecule Exhibits Intermediate Ionization Energy (5.05 eV) Between Li₂ and Na₂, Relevant to Spectroscopic and Cluster Applications

The gas-phase diatomic molecule LiNa (lithium sodium) has an experimentally determined ionization energy of 5.05 ± 0.04 eV by photoionization (PI) and 4.94 ± 0.10 eV by electron impact (EI) [1][2]. This value lies intermediate between the ionization energies of the homonuclear dimers Li₂ (5.14 eV) and Na₂ (4.89 eV) [3]. The heteronuclear bond in LiNa produces a permanent electric dipole moment absent in the homonuclear analogs, making it spectroscopically distinguishable and relevant for studies of polar diatomic molecules, ultracold molecule formation, and mixed-alkali cluster ionization dynamics [2].

Ionization potential diatomic alkali molecules gas-phase spectroscopy

Procurement-Driven Application Scenarios for Sodium Lithium (CAS 12333-49-2) Based on Quantitative Evidence


Dendrite-Free Anode for Long-Cycle-Life Lithium–Sulfur and Lithium-Metal Batteries

Based on the 22-percentage-point capacity-retention advantage (70% vs. 48% after 300 cycles) of the Li-Na alloy (Li/Na = 16) over pure lithium in SPAN full cells [1], procurement of Li-Na alloy anodes is indicated for R&D programs targeting lithium–sulfur batteries with cycle lives exceeding 300 deep cycles. The in-situ-formed LiF/NaF hybrid SEI eliminates the need for ex-situ artificial SEI coatings, simplifying cell assembly. Users should specify a Li/Na molar ratio near 16 and compatibility with fluoroethylene carbonate (FEC)-containing electrolytes to replicate the reported performance.

Biphasic Na–Li Eutectic Interlayer for Garnet-Type Solid-State Lithium Batteries

The demonstration of >3500 hours of stable lithium plating/stripping on LLZO solid electrolyte using a Na–Li eutectic interlayer, without vacuum-based pretreatment, supports procurement of Na–Li alloy for solid-state battery prototyping [2]. The eutectic composition (approximately 3 mol% Li) provides the optimal biphasic domain structure for solid–solid convection and interfacial self-healing. This approach is particularly suited for manufacturers seeking to eliminate magnetron sputtering or atomic layer deposition steps from their LLZO-based cell production flow.

Bimetallic Li–Na Alloy Anode for Aprotic Metal–O₂ Battery Research Platforms

The dendrite-suppressed, oxidation-resistant, and crack-free operation of Li–Na alloy anodes in aprotic O₂ batteries, as established by the Nature Chemistry study [3], positions Li–Na as a preferred anode material for metal–air battery research groups. The alloy preserves the full specific capacity of both active metals, unlike inactive-matrix alloys such as Na–Sn. Researchers should co-deploy 1,3-dioxolane (DOL) as an electrolyte additive to form the requisite in-situ passivation film [3].

Liquid Li–Na Alloy as a Tritium-Breeding and Recovery Medium for Fusion Blanket Test Modules

The approximately 100-fold improvement in equilibrium hydrogen pressure of 50% Li–Na alloy over pure lithium enables vacuum-based tritium extraction through permeation windows, a configuration considered infeasible with pure lithium [4]. Procurement of Li–Na alloy with controlled sodium content near 50 at.% is recommended for fusion blanket test facilities evaluating tritium recovery loop designs. Compatibility testing with candidate structural ceramics should be included in the procurement specification due to reported material compatibility challenges [4].

Technical Documentation Hub

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